molecular formula C8H12N+ B1240594 (1r)-1-Phenylethanaminium

(1r)-1-Phenylethanaminium

Cat. No. B1240594
M. Wt: 122.19 g/mol
InChI Key: RQEUFEKYXDPUSK-SSDOTTSWSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (R)-1-phenylethanamine;  major microspecies at pH 7.3. It is a conjugate acid of a (1R)-1-phenylethanamine. It is an enantiomer of a (1S)-1-phenylethanaminium.

Scientific Research Applications

Enzymatic Synthesis in Plant-Derived Genes

1-Phenylethanaminium, especially in its chiral forms (R)- and (S)-1-phenylethanol, shows promise in enzymatic synthesis using plant-derived genes. This approach offers an alternative to traditional methods of isolating these enantiomers from plants, which can be low yielding and costly. For instance, in tea (Camellia sinensis) flowers, specific enzymes capable of converting acetophenone to (S)-1-phenylethanol and (R)-1-phenylethanol have been identified, offering insights into efficient enzymatic synthesis methods (Zhou et al., 2019).

Supramolecular Structures Study

Studies have been conducted on the supramolecular structures of 1-phenylethanaminium malate(1-) isomers. These studies provide detailed insights into the molecular interactions and hydrogen bonding in these compounds, contributing to a deeper understanding of their structural properties (Turkington et al., 2004).

Kinetic Resolution and Microwave Irradiation

The kinetic resolution of (R,S)-1-phenylethanol using cutinase from Fusarium ICT SAC1 has been explored, particularly under microwave irradiation. This study contributes to the understanding of the enzymatic reaction mechanisms and the potential for improved efficiency through microwave-assisted reactions (Kamble et al., 2017).

Luminescent Lanthanide Complexes

Research into the use of 1-phenylethanaminium derivatives in the formation of highly luminescent lanthanide complexes has shown potential applications in materials science. These complexes exhibit strong visible or NIR luminescence and have been suggested for use in sensitizing lanthanide luminescence (Bassett et al., 2004).

Spectroscopic and Molecular Docking Studies

Spectroscopic investigations, including FT-IR, FT-Raman, UV, and NMR, have been conducted on (R)-2-Methylamino-1-Phenylethanol, providing valuable data for understanding the molecular structure and properties. Additionally, molecular docking studies suggest potential inhibitory activity against certain pathogens (Subashini et al., 2016).

properties

Molecular Formula

C8H12N+

Molecular Weight

122.19 g/mol

IUPAC Name

[(1R)-1-phenylethyl]azanium

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m1/s1

InChI Key

RQEUFEKYXDPUSK-SSDOTTSWSA-O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH3+]

SMILES

CC(C1=CC=CC=C1)[NH3+]

Canonical SMILES

CC(C1=CC=CC=C1)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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